4-Chloro-[1]benzofuro[2,3-d]pyridazine
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Overview
Description
4-Chloro-1benzofuro[2,3-d]pyridazine is a heterocyclic compound that contains a fused benzofuran and pyridazine ring system with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1benzofuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzofuran derivatives with hydrazine derivatives under specific conditions. For example, benzofuro[2,3-d]pyridazin-4(3H)-one can be converted into 4-chloro- and 4-ethoxy-benzofuro[2,3-d]pyridazine using phosphorus pentasulfide and subsequent S-methylation .
Industrial Production Methods
Industrial production methods for 4-Chloro-1benzofuro[2,3-d]pyridazine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1benzofuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, such as tetrazole, triazole, and triazine derivatives.
Common Reagents and Conditions
Phosphorus Pentasulfide: Used for the conversion of benzofuro[2,3-d]pyridazin-4(3H)-one to 4-chloro-benzofuro[2,3-d]pyridazine.
Sodium Azide: Used for the cyclization of hydrazino derivatives to form tetrazole derivatives.
Major Products Formed
4-Chloro-benzofuro[2,3-d]pyridazine: Formed from the reaction of benzofuro[2,3-d]pyridazin-4(3H)-one with phosphorus pentasulfide.
Tetrazole, Triazole, and Triazine Derivatives: Formed from the cyclization of hydrazino derivatives.
Scientific Research Applications
4-Chloro-1benzofuro[2,3-d]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its fused ring system can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1benzofuro[2,3-d]pyridazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-d]pyridazin-4(3H)-one: A precursor in the synthesis of 4-Chloro-benzofuro[2,3-d]pyridazine.
4-Ethoxy-benzofuro[2,3-d]pyridazine: Another derivative of benzofuro[2,3-d]pyridazin-4(3H)-one.
Uniqueness
4-Chloro-1benzofuro[2,3-d]pyridazine is unique due to the presence of a chlorine atom at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzofuro[2,3-d]pyridazine derivatives and can be exploited in various applications .
Properties
Molecular Formula |
C10H5ClN2O |
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Molecular Weight |
204.61 g/mol |
IUPAC Name |
4-chloro-[1]benzofuro[2,3-d]pyridazine |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-7(5-12-13-10)6-3-1-2-4-8(6)14-9/h1-5H |
InChI Key |
IINBKGDLGJNENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=NC(=C3O2)Cl |
Origin of Product |
United States |
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